Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

Leishmania casein kinase 1 inhibition Antileishmanial drug discovery Kinase selectivity

This dual‑halogen heterocyclic building block provides orthogonal C‑Br and C‑Cl handles that enable sequential Pd‑catalysed functionalisation of the imidazo[1,2‑a]pyrazine core without protecting‑group manipulations. Validated in published Aurora A/B, CK1, CK2, CHK1, MK2 and PI3K/mTOR kinase inhibitor programmes and in anti‑leishmanial lead optimisation against LmCK1.2, it replaces mono‑halogen or alternative scaffold analogs that limit library diversity or alter kinase selectivity.

Molecular Formula C6H3BrClN3
Molecular Weight 232.465
CAS No. 1208083-37-7
Cat. No. B597249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroimidazo[1,2-a]pyrazine
CAS1208083-37-7
Synonyms6-Bromo-8-chloroimidazo[1, 2-a]pyrazine
Molecular FormulaC6H3BrClN3
Molecular Weight232.465
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
InChIKeyQIRIACFCTBDGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) for Kinase Inhibitor Scaffold Development and Selective Functionalization


6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) is a heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . The imidazo[1,2-a]pyrazine scaffold serves as a privileged core in medicinal chemistry, extensively validated for developing kinase inhibitors targeting Aurora A/B, CK1, CK2, CHK1, MK2, and PI3K/mTOR [1][2]. The compound features dual halogenation at positions 6 (bromine) and 8 (chlorine), establishing orthogonal reactivity handles for sequential cross-coupling functionalization, which enables precise structural diversification distinct from mono-halogenated or alternative substitution pattern analogs.

Procurement Alert: Why 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) Cannot Be Substituted with Mono-Halogenated or Alternative Scaffold Analogs


Substituting 6-bromo-8-chloroimidazo[1,2-a]pyrazine with mono-halogenated analogs (e.g., 6-bromo- or 8-chloro-only derivatives) or alternative core scaffolds fundamentally alters synthetic accessibility, biological targeting profiles, and downstream SAR interpretation. The imidazo[1,2-a]pyrazine core is not interchangeable with imidazo[1,2-c]pyrimidine or imidazo[1,2-b]pyridazine scaffolds; Meng et al. (2013) demonstrated that a scaffold switch between imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine produces a complete potency switch between CHK1 and MK2 kinases [1]. Additionally, the dual-halogen substitution pattern (Br at C6, Cl at C8) provides orthogonal reactivity essential for sequential Suzuki-Miyaura cross-coupling and C-H functionalization [2]. The quantitative evidence below establishes the specific differentiation that makes this compound irreplaceable for structure-guided medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) Versus Closest Analogs and Scaffold Alternatives


C8 Bromine Substitution Eliminates L-CK1.2 Inhibitory Activity: Evidence for Orthogonal Reactivity Without Undesired Target Engagement

6-Bromo-8-chloroimidazo[1,2-a]pyrazine represents the C8-bromo variant of the imidazo[1,2-a]pyrazine core. In a systematic SAR study of CTN1122-derived compounds targeting Leishmania major casein kinase 1.2 (LmCK1.2), compounds bearing substituents at C8 (R8 position) were evaluated for enzyme inhibition. Compound CTN1122 (R8 = H) inhibited LmCK1.2 with IC₅₀ = 0.72 μM, while compounds lacking the essential C3 (4-pyridyl) and C2 substituents showed no measurable activity (IC₅₀ = na) [1]. The introduction of bromine at C8 in 6-bromo-8-chloroimidazo[1,2-a]pyrazine occupies the solvent-exposed region of the ATP-binding pocket without contributing favorable binding interactions—a structural feature that preserves the scaffold's chemical versatility without unintended target engagement [2]. This distinguishes the compound from C8-unsubstituted analogs that retain baseline kinase inhibitory activity.

Leishmania casein kinase 1 inhibition Antileishmanial drug discovery Kinase selectivity

Scaffold Identity Determines Kinase Targeting: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-c]pyrimidine Produces Potency Switch Between CHK1 and MK2

The imidazo[1,2-a]pyrazine core is not functionally interchangeable with closely related fused heterocyclic scaffolds. Meng et al. (2013) demonstrated that small structural modifications between the imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine series produce a potency switch between CHK1 and MK2 kinases—two structurally related serine/threonine kinases involved in cell cycle checkpoint control [1]. While 6-bromo-8-chloroimidazo[1,2-a]pyrazine was not directly profiled in this study, its imidazo[1,2-a]pyrazine core defines the foundational scaffold identity that subsequent SAR optimization builds upon. Selecting an imidazo[1,2-c]pyrimidine or imidazo[1,2-b]pyridazine alternative fundamentally alters the starting kinase selectivity profile, making the correct core selection critical before any substitution pattern is considered.

CHK1 inhibitors MK2 inhibitors Cell cycle checkpoint control Scaffold hopping

PI3K/mTOR Dual Inhibition Demonstrates Dramatic Potency Gains Achievable Through Imidazo[1,2-a]pyrazine Scaffold Optimization

While 6-bromo-8-chloroimidazo[1,2-a]pyrazine serves as an early-stage building block, the imidazo[1,2-a]pyrazine scaffold itself has been optimized to produce exceptionally potent kinase inhibitors. Li et al. (2023) reported compound 42, an advanced imidazo[1,2-a]pyrazine derivative exhibiting dual PI3Kα/mTOR inhibition with IC₅₀ values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR) [1]. Crucially, this represents a dramatic improvement over the previously reported compound 15a from the same series, demonstrating that systematic scaffold optimization can yield >10³-fold potency enhancements [1]. This evidence underscores that the imidazo[1,2-a]pyrazine core—when functionalized appropriately—supports sub-nanomolar target engagement, whereas alternative scaffolds (imidazo[1,2-b]pyridazine) or mono-substituted analogs may fail to achieve comparable potency trajectories.

PI3K inhibitors mTOR inhibitors Dual kinase inhibition Anticancer drug discovery

Sequential C3/C6 Functionalization Enabled by Orthogonal Halogen Reactivity: Synthetic Differentiation from Mono-Halogenated Analogs

The combination of bromine at C6 and chlorine at C8 in 6-bromo-8-chloroimidazo[1,2-a]pyrazine provides orthogonal reactivity handles that mono-halogenated analogs cannot replicate. Grosse et al. (2012) developed an efficient 'one-pot' sequential functionalization protocol for imidazo[1,2-a]pyrazines, enabling palladium-catalyzed Suzuki-Miyaura cross-coupling at C3/C6 followed by direct C-H arylation, vinylation, or benzylation [1]. The procedure tolerates a methyl thioether group at C8, which can subsequently undergo cross-coupling to afford 3,6,8-trisubstituted imidazo[1,2-a]pyrazines [1]. 6-Bromo-8-chloroimidazo[1,2-a]pyrazine positions the more reactive C-Br bond for initial Suzuki coupling while preserving the C-Cl bond for later-stage nucleophilic aromatic substitution or Buchwald-Hartwig amination—a synthetic ordering that mono-halogenated analogs cannot support.

Sequential cross-coupling Suzuki-Miyaura coupling C-H functionalization Medicinal chemistry building blocks

Optimal Procurement Scenarios: When to Select 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) Over Alternatives


Scenario 1: Structure-Guided Kinase Inhibitor Discovery Requiring Orthogonal Functionalization Handles

Select 6-bromo-8-chloroimidazo[1,2-a]pyrazine when the research objective involves systematic exploration of C3, C6, and C8 substitution patterns on the imidazo[1,2-a]pyrazine scaffold. The orthogonal C-Br and C-Cl reactivity enables sequential functionalization without protecting group manipulations [1]. This scenario applies to medicinal chemistry campaigns targeting Aurora A/B, CK1, CK2, CHK1, MK2, or PI3K/mTOR kinases, where the core scaffold has demonstrated target engagement across multiple kinase families [2][3]. Mono-halogenated analogs or alternative scaffolds (imidazo[1,2-c]pyrimidine, imidazo[1,2-b]pyridazine) are suboptimal for this application due to limited functionalization capacity or altered kinase selectivity profiles [4].

Scenario 2: Building Block Procurement for Parallel SAR Libraries Targeting Kinase Selectivity Profiles

This compound is the optimal starting material for generating parallel libraries of imidazo[1,2-a]pyrazine derivatives aimed at profiling kinase selectivity across CHK1, MK2, Aurora, or PI3K family members. The dual-halogen substitution pattern allows for systematic variation at C6 (via Suzuki coupling with diverse aryl/heteroaryl boronic acids) and C8 (via nucleophilic displacement or Buchwald-Hartwig amination). The scaffold's established SAR—including the potency switch observed between imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine [4]—makes this core irreplaceable for kinase selectivity profiling studies. Alternative building blocks lacking the dual-halogen architecture would constrain library diversity or require additional synthetic steps, increasing both procurement and labor costs.

Scenario 3: CK1-Targeted Antileishmanial Drug Discovery Requiring Negative Control Compounds or Precursor Scaffolds

For antileishmanial drug discovery programs targeting Leishmania major casein kinase 1.2 (LmCK1.2), 6-bromo-8-chloroimidazo[1,2-a]pyrazine serves as a C8-bromo scaffold lacking the essential C2 and C3 pharmacophoric elements required for LmCK1.2 inhibition. As demonstrated by Tisseur et al. (2025), compounds lacking C2 (4-fluorophenyl) and C3 (4-pyridyl) substituents exhibit no measurable LmCK1.2 inhibitory activity, whereas fully functionalized CTN1122 shows IC₅₀ = 0.72 μM and optimized derivative 30 achieves IC₅₀ = 0.384 μM [2]. This compound is therefore valuable as a synthetic precursor for introducing C2/C3 substituents, or as a negative control scaffold for evaluating target engagement specificity in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.